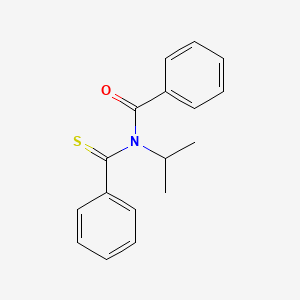![molecular formula C27H30O3 B14395838 Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate CAS No. 89765-05-9](/img/structure/B14395838.png)
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a benzoate group, a phenoxyphenyl group, and a pentan-2-yl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The benzoate ester can be formed by reacting benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Addition of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where phenoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pentan-2-yl Chain: The pentan-2-yl chain can be synthesized through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with an appropriate ketone to form the desired chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in large vessels with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.
化学反应分析
Types of Reactions
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to a cascade of intracellular signaling events.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of certain genes, leading to changes in cellular function.
相似化合物的比较
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Propyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate: Similar but with a propyl ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
属性
CAS 编号 |
89765-05-9 |
|---|---|
分子式 |
C27H30O3 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate |
InChI |
InChI=1S/C27H30O3/c1-4-29-26(28)22-15-17-23(18-16-22)27(2,3)19-9-11-21-10-8-14-25(20-21)30-24-12-6-5-7-13-24/h5-8,10,12-18,20H,4,9,11,19H2,1-3H3 |
InChI 键 |
PLBUFYJAGQHZCI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
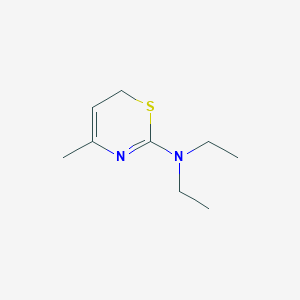
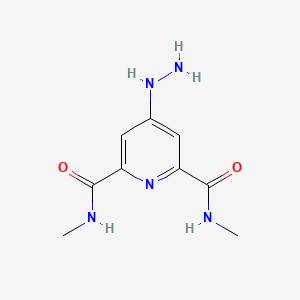
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
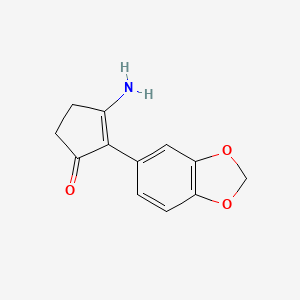
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)
![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
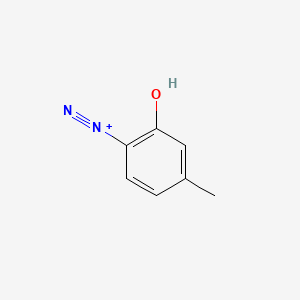
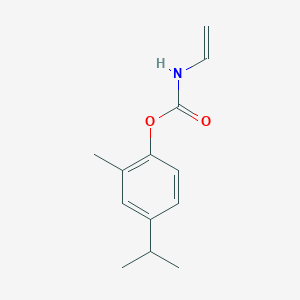
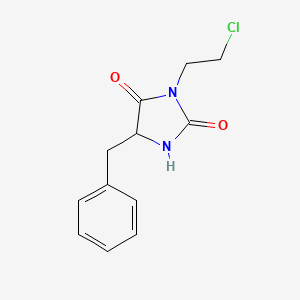
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)

